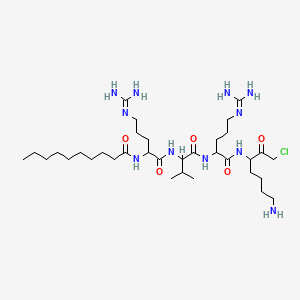
decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl involves the coupling of decanoyl chloride with a peptide sequence containing arginine, valine, lysine, and arginine residuesThe reaction conditions typically include the use of organic solvents and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl primarily undergoes substitution reactions due to the presence of the chloromethylketone group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis Reactions: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound and hydrolyzed fragments .
Wissenschaftliche Forschungsanwendungen
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl has a wide range of scientific research applications:
Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying protease inhibitors.
Biology: Employed in the study of viral infections and the role of furin in viral maturation.
Medicine: Investigated for its potential as an antiviral agent against flaviviruses.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl exerts its effects by binding to the catalytic site of furin, thereby inhibiting its activity. This inhibition prevents the cleavage of viral glycoproteins, which is essential for viral maturation and infectivity. The compound specifically targets the prM protein of flaviviruses, blocking its conversion to the M protein and thus hindering the formation of infectious viral particles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another furin inhibitor with similar antiviral properties.
2,5-dideoxystreptamine derivatives: Synthetic small molecule furin inhibitors with comparable potency.
Uniqueness
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl is unique due to its specific peptide sequence and the presence of the chloromethylketone group, which provides strong and selective inhibition of furin. This specificity makes it a valuable tool in antiviral research and drug development .
Eigenschaften
Molekularformel |
C34H66ClN11O5 |
|---|---|
Molekulargewicht |
744.4 g/mol |
IUPAC-Name |
N-[1-[[1-[[1-[(7-amino-1-chloro-2-oxoheptan-3-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |
InChI-Schlüssel |
GEJSMIRQBNBYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)
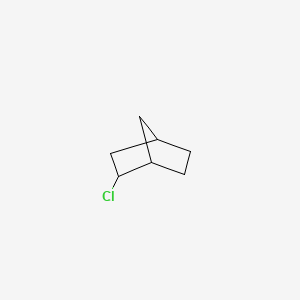

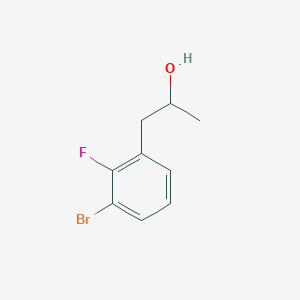
amine](/img/structure/B12088635.png)

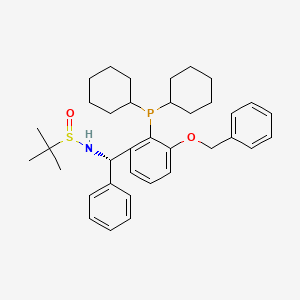
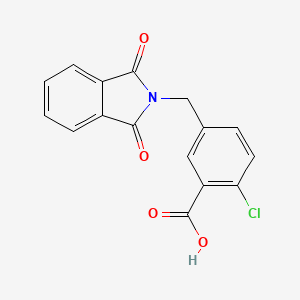

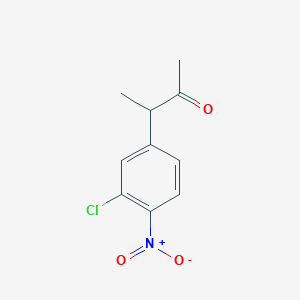
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)


